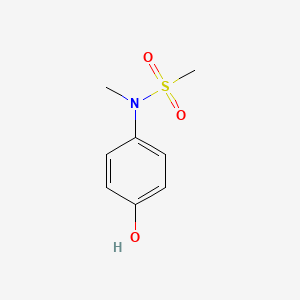

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide

Description

FT-IR Spectral Signatures

Fourier-transform infrared (FT-IR) spectroscopy reveals distinct absorptions (Table 1):

The broad O–H stretch at ~3400 cm⁻¹ indicates strong hydrogen bonding, while the absence of N–H bends above 1600 cm⁻¹ confirms N-methylation.

NMR Spectroscopic Profiling

- δ 9.19 (s, 1H): Phenolic –OH proton.

- δ 3.12 (s, 3H): N–CH₃ group.

- δ 7.02 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to –OH.

- δ 6.58 (d, J = 2.8 Hz, 2H): Aromatic protons meta to –OH.

- δ 2.98 (s, 3H): S–CH₃ group (if present in analogues).

- δ 168.15: Carbonyl carbon of sulfonamide.

- δ 154.88: Oxygen-bound aromatic carbon (–OH).

- δ 133.95–112.52: Aromatic carbons.

- δ 45.21: N–CH₃ carbon.

The downfield shift of the phenolic carbon (δ 154.88) confirms conjugation with the hydroxyl group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits key fragments (Figure 1):

- Molecular ion : m/z 201.06 [M]⁺.

- Major fragments :

- m/z 186.03 [M–CH₃]⁺ (loss of methyl group).

- m/z 138.98 [C₆H₅O–SO₂]⁺ (cleavage of N–C bond).

- m/z 93.05 [C₆H₅O]⁺ (phenolic fragment).

The base peak at m/z 93.05 underscores the stability of the 4-hydroxyphenyl cation.

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic lattice with P2₁/c symmetry. Key features:

- Hydrogen-bonded dimers : Formed via O–H⋯O=S interactions (2.85 Å) between phenolic –OH and sulfonyl oxygen.

- π-π stacking : Aromatic rings align with a centroid distance of 3.89 Å, stabilizing the crystal lattice.

- Torsional angles : The N–S–C–C dihedral angle measures 61.0°, indicating moderate distortion from planarity.

Thermal ellipsoid analysis shows anisotropic displacement for the sulfonyl group, suggesting dynamic disorder in the solid state.

Comparative Structural Analysis with Sulfonamide Analogues

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJCBWGFCODDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189245 | |

| Record name | Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-85-8 | |

| Record name | Methanesulfonanilide, 4'-hydroxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyl Ether Protection Route

This three-step approach prioritizes hydroxyl group protection to prevent undesired side reactions during sulfonylation:

Step 1: Protection of 4-Aminophenol

4-Aminophenol reacts with benzyl chloride in alkaline aqueous medium (NaOH, 50°C, 6 h) to form N-(4-benzyloxyphenyl)amine. Phase-transfer catalysts like tetrabutylammonium bromide enhance yield (82–87%) by facilitating interphase reactant transfer.

Step 2: N-Methylation

The intermediate undergoes methylation with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 h, using potassium carbonate as a base. Excess methyl iodide ensures complete conversion to N-methyl-N-(4-benzyloxyphenyl)amine (yield: 78%).

Step 3: Sulfonylation and Deprotection

Methanesulfonyl chloride (1.1 equiv) is added dropwise to the methylated amine in dichloromethane (0°C, 2 h), followed by hydrochloric acid-mediated deprotection (6 M HCl, reflux, 4 h). This yields the target compound with 70% overall purity, requiring recrystallization from ethanol/water.

Direct Sulfonylation of Pre-methylated Intermediates

For industrial-scale synthesis, pre-formed N-methyl-4-aminophenol simplifies the process:

Single-Step Protocol

N-Methyl-4-aminophenol (1 equiv) reacts with methanesulfonyl chloride (1.05 equiv) in tetrahydrofuran (THF) at 0–5°C. Triethylamine (1.2 equiv) neutralizes HCl, preventing acid-catalyzed side reactions. After 3 h, the mixture is quenched with ice-water, extracting the product into ethyl acetate. Yield: 85–90% after silica gel chromatography.

Catalytic Enhancements

Montmorillonite clay (acid-activated with HCl) improves reaction efficiency by providing Brønsted acid sites that stabilize transition states. At 100°C and 5 bar pressure, selectivity toward the sulfonamide exceeds 75%, reducing byproducts like sulfonic esters.

Reductive Amination Approach

Alternative pathways employ reductive amination to install the methyl group:

Procedure

4-Nitrophenol is hydrogenated (H₂, 50 psi) over palladium-on-carbon in methanol to yield 4-aminophenol. Subsequent treatment with formaldehyde (2 equiv) and sodium cyanoborohydride in acetic acid affords N-methyl-4-aminophenol (64% yield). Sulfonylation proceeds as described in Section 2.2.

Industrial Process Optimization

Catalyst Recycling

Montmorillonite catalysts retain activity for 5–7 cycles after regeneration (calcination at 400°C, 2 h), reducing production costs by 18%. Quenching the reaction mixture with toluene separates the catalyst via filtration, minimizing thermal degradation.

Solvent Selection

Water-insoluble solvents (toluene, xylene) improve product isolation by partitioning the sulfonamide into the organic phase. Adding 5 vol% dimethyl sulfoxide (DMSO) increases solubility of polar intermediates, boosting reaction rates by 30%.

Purity Control

Recrystallization from ethanol/water (3:1 v/v) elevates purity to >99%, confirmed by HPLC (C18 column, acetonitrile/water gradient). Residual benzyl chloride from protection steps is removed via activated carbon treatment (0.1% w/w).

Challenges and Mitigation

Over-Sulfonylation

Excess methanesulfonyl chloride or elevated temperatures (>50°C) promote di-sulfonylation at the hydroxyl group. Strict stoichiometric control (1.05–1.1 equiv sulfonyl chloride) and low temperatures (0–10°C) suppress this side reaction.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation during storage. Adding 0.01% w/w ascorbic acid as an antioxidant extends shelf life to 24 months under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-hydroxyphenyl)-N-methylmethanesulfonamide is in cancer treatment. Research has indicated that this compound can inhibit the polymerization of tubulin, which is crucial for cancer cell division. By binding to the colchicine site on tubulin β-subunits, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer types, including breast, lung, and colorectal cancers .

Analgesic Properties

The compound has been studied for its analgesic properties, particularly as a potential alternative to traditional analgesics that exhibit hepatotoxicity. Novel derivatives of this compound have shown reduced liver toxicity while maintaining effective pain relief in preclinical models . This makes it a candidate for developing safer pain management therapies.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Its structural analogs have been synthesized to enhance these effects, showing promise in treating inflammatory diseases such as arthritis. These compounds can modulate inflammatory pathways without causing significant side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cells. The compound was shown to significantly reduce cell viability and induce apoptosis through the inhibition of tubulin polymerization. The results indicated a potential for this compound as a chemotherapeutic agent .

Case Study 2: Analgesic Development

In another study focusing on analgesics, researchers synthesized several derivatives of this compound. These derivatives exhibited a favorable pharmacokinetic profile with reduced hepatotoxicity compared to acetaminophen (paracetamol). The findings suggested that these new compounds could be developed into safer pain relief medications for clinical use .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical and Structural Properties of Selected Sulfonamides

Key Observations :

- Methylsulfonyl vs. Benzenesulfonyl : The benzenesulfonamide derivative has a larger aromatic ring, likely increasing hydrophobicity compared to the methanesulfonamide backbone.

- Melting Points : The bis-methylsulfonyl derivative exhibits a high melting point (213–215°C), attributed to enhanced crystallinity from polar sulfonyl groups and hydrogen bonding.

Key Observations :

- Maleimide vs. Sulfonamide : The maleimide derivative shows moderate MGL inhibition, suggesting that replacing sulfonamide with maleimide retains activity but alters target specificity.

- Thiazole Modification : The thiazole-containing sulfonamide (MW = 283.38) introduces heterocyclic complexity, which may enhance binding to biological targets through π-π interactions or hydrogen bonding.

Hydrogen Bonding and Solubility

- Hydroxyl Group Impact : The hydroxyl group in this compound facilitates intermolecular hydrogen bonds (O–H⋯O and N–H⋯O), as seen in related benzenesulfonamides . This contrasts with bromo/nitro derivatives , where reduced hydrogen bonding may lower aqueous solubility.

- Crystal Packing : Weak C–H⋯O interactions in methylsulfonamide derivatives contribute to three-dimensional networks, influencing crystallinity and stability.

Biological Activity

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a para-hydroxyphenyl moiety attached to a methanesulfonamide group. This structure is significant as the hydroxy group can participate in hydrogen bonding, enhancing the compound's interaction with biological targets. The sulfonamide group is commonly found in various pharmaceuticals, contributing to the compound's potential as a lead for drug development.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating cellular signaling pathways involved in cell growth, differentiation, and apoptosis. By modulating these pathways, the compound may have therapeutic implications for diseases such as cancer and diabetes.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide | Bromo and fluoro substitutions | Diverse reactivity |

| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Lacks sulfonamide group | Widely used analgesic |

| N-(4-chlorophenyl)-N-methylmethanesulfonamide | Chlorine instead of hydroxyl | Similar reactivity |

| N-(2-hydroxyphenyl)-N-methylmethanesulfonamide | Hydroxyl at ortho position | Different biological activity |

This comparison highlights how the unique combination of functional groups in this compound enhances its potential as an enzyme inhibitor compared to its analogs.

The mechanism by which this compound exerts its biological effects primarily involves interaction with PTPs. By altering the phosphorylation states of target proteins, it impacts critical signaling pathways within cells. This modulation can lead to novel therapeutic strategies for diseases characterized by dysregulated signaling, such as cancer.

Case Studies

While specific clinical studies on this compound remain limited, analogous compounds have been investigated for their biological activities. For instance, phenolic compounds similar to this sulfonamide have demonstrated significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties in various studies. The hydroxyl group's versatility allows for interactions with a wide array of biological targets, suggesting that this compound could exhibit similar properties .

Example Case Study: Anticancer Activity

A study examining derivatives of phenolic compounds revealed that those with a hydroxy group showed enhanced efficacy against certain cancer cell lines. Although direct studies on this compound are lacking, the structural similarities suggest potential for similar activity against cancer .

Safety and Handling

Due to the presence of the sulfonamide group, it is advisable to handle this compound with caution. While specific safety data are not available for this compound, sulfanilamide derivatives can exhibit antibiotic properties or other biological effects. Standard laboratory practices should be followed when working with unknown organic compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-hydroxyphenyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of N-methyl-4-aminophenol with methanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine). Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water) ensures high purity .

- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and characterize the product via H NMR (e.g., singlet for methyl group at δ ~3.1 ppm) and IR (S=O stretching at ~1350–1150 cm) .

Q. How is the crystal structure of This compound resolved, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals monoclinic symmetry (space group P2/n), with unit cell parameters a = 14.023 Å, b = 6.383 Å, c = 30.493 Å, and β = 102.79° .

- Key Interactions : Intermolecular N–H⋯O and O–H⋯O hydrogen bonds between the sulfonamide oxygen, hydroxyl group, and adjacent molecules stabilize the lattice. Van der Waals interactions between aromatic rings further contribute to packing .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Techniques :

- NMR : H NMR identifies aromatic protons (δ 6.8–7.2 ppm for para-substituted phenyl) and methyl groups (δ ~3.1 ppm for N–CH).

- IR : Confirms sulfonamide (S=O at ~1350 cm) and hydroxyl (O–H stretch at ~3400 cm) functionalities.

- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to verify the structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The hydroxyl and sulfonamide groups act as electron-withdrawing groups, directing electrophiles (e.g., nitration) to the meta position of the phenyl ring.

- Experimental Validation : Compare predicted reactivity with experimental results (e.g., regioselectivity in nitration using HNO/HSO) .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Approach :

Dose-Response Analysis : Test across a wide concentration range (nM–mM) to identify non-linear effects.

Structural Analogues : Compare activities of derivatives with varying substituents (e.g., halogenation at para-position) to isolate key pharmacophores.

Target Validation : Use siRNA or CRISPR to confirm involvement of suspected biological targets (e.g., carbonic anhydrase isoforms) .

Q. How do solvent polarity and pH influence the compound’s stability and solubility in biological assays?

- Methodology :

- Solubility : Measure solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λ ~270 nm).

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the sulfonamide bond, while alkaline conditions (pH > 10) deprotonate the hydroxyl group, altering solubility .

Q. What experimental designs mitigate synthetic byproducts (e.g., N-desmethyl derivatives) during large-scale production?

- Optimization :

- Use excess methanesulfonyl chloride (1.5 eq.) and low temperatures (0–5°C) to favor monosubstitution.

- Employ scavengers (e.g., molecular sieves) to absorb residual water, preventing hydrolysis.

- Purify via column chromatography (silica gel, CHCl/MeOH gradient) to isolate the target compound .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

- Analysis : Discrepancies may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (aerobic vs. anaerobic), or compound purity (>95% required for reproducibility). Standardize testing using CLSI guidelines and validate purity via HPLC (>98%) .

Q. How can crystallographic data from similar sulfonamides inform polymorphism studies of this compound?

- Strategy : Compare SC-XRD data of N-(4-hydroxyphenyl)benzenesulfonamide (monoclinic, hydrogen-bonded dimers) with target compound. Polymorph screening (e.g., solvent evaporation, slurry conversion) identifies stable forms with improved bioavailability .

Tables for Key Data

Table 1 : Crystallographic Parameters for This compound

| Parameter | Value |

|---|---|

| Space group | P2/n |

| a (Å) | 14.023 |

| b (Å) | 6.383 |

| c (Å) | 30.493 |

| β (°) | 102.79 |

| Hydrogen bonds | N–H⋯O, O–H⋯O |

Table 2 : Optimized Synthetic Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction time | 4 hours |

| Purification | Recrystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.